PERCLORATO DE DISPROSIO(III)

Descripción general

Descripción

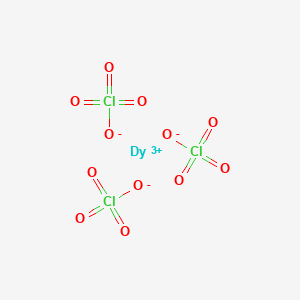

Dysprosium(3+) perchlorate is a useful research compound. Its molecular formula is Cl3DyO12 and its molecular weight is 460.85 g/mol. The purity is usually 95%.

BenchChem offers high-quality Dysprosium(3+) perchlorate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dysprosium(3+) perchlorate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Estudios de Relajación Magnética

El Perclorato de Disprosio(III) se utiliza en el estudio de la relajación magnética lenta en helicatos de lantánidos. Estos estudios son cruciales para comprender la anisotropía magnética y el comportamiento de los imanes de molécula única (SMM), que tienen aplicaciones potenciales en dispositivos de memoria de alta densidad y computación cuántica .

Nanoimanes Moleculares Luminiscentes

El compuesto es instrumental en la creación de nanoimanes moleculares luminiscentes. Al incorporar cationes orgánicos expandidos en borohidruros de disprosio(III), los investigadores pueden lograr SMM luminiscentes que ofrecen información sobre la anisotropía magnética y la conmutación magnética de la emisión .

Investigación de Almacenamiento de Hidrógeno

El Perclorato de Disprosio(III) se investiga por su potencial en el almacenamiento de hidrógeno. La capacidad del compuesto para formar complejos con borohidruros lo convierte en un candidato para estudiar las propiedades de almacenamiento de hidrógeno, que es un área importante de investigación para soluciones de energía sostenible .

Fotoluminiscencia

El compuesto exhibe fotoluminiscencia amarilla a temperatura ambiente debido a las transiciones electrónicas f–f. Esta propiedad es valiosa para el desarrollo de nuevos materiales luminiscentes y podría tener aplicaciones en optoelectrónica y tecnologías de visualización .

Biosorción y Remediación Ambiental

Se han realizado investigaciones sobre las propiedades de biosorción del Perclorato de Disprosio(III) para la remediación ambiental. La interacción del compuesto con varios biomateriales puede ayudar en la eliminación de metales pesados y otros contaminantes de las fuentes de agua .

Química de Coordinación

El Perclorato de Disprosio(III) se utiliza en química de coordinación para sintetizar nuevos complejos con ligandos orgánicos. Estos complejos se estudian por sus propiedades estructurales y aplicaciones potenciales en catálisis y ciencia de materiales .

Mecanismo De Acción

Target of Action

Dysprosium(III) perchlorate, also known as dysprosium(3+);triperchlorate or Dysprosium(3+) perchlorate, is a compound that primarily targets the thyroid gland . The thyroid gland plays a crucial role in the body’s metabolism, growth, and development.

Mode of Action

The mode of action of Dysprosium(III) perchlorate is similar to that of other perchlorate compounds. It acts as a competitive inhibitor of iodine uptake by the thyroid gland . Due to its similarity in ionic size and charge to iodide, perchlorate inhibits the sodium-iodide symporter (NIS) without being translocated into the thyroid follicular cell .

Biochemical Pathways

The primary biochemical pathway affected by Dysprosium(III) perchlorate is the thyroid hormone synthesis pathway . By inhibiting iodine uptake, it disrupts the production of thyroid hormones, thyroxine (T4), and tri-iodothyronine (T3), which are essential for various physiological processes .

Pharmacokinetics

It is known that perchlorate compounds are water-soluble and can be rapidly incorporated into aquatic ecosystems

Result of Action

The inhibition of iodine uptake by Dysprosium(III) perchlorate can lead to a decrease in the production of thyroid hormones. This can result in hypothyroidism , a condition characterized by fatigue, weight gain, and depression, among other symptoms .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Dysprosium(III) perchlorate. For instance, its persistence in the environment and slow degradation rate can lead to long-term exposure . Furthermore, its presence in water bodies can lead to bioaccumulation in leafy vegetables, posing a risk to human health .

Actividad Biológica

Dysprosium(III) perchlorate, represented chemically as Dy(ClO₄)₃, is a lanthanide compound that has garnered attention in various fields, including materials science and biochemistry. This article aims to explore the biological activity of Dysprosium(III) perchlorate, focusing on its interactions within biological systems, potential toxicological effects, and relevant case studies.

Dysprosium(III) perchlorate is typically encountered as a hexahydrate (Dy(ClO₄)₃·6H₂O). It appears as a colorless crystalline solid that is soluble in water. The compound is known for its oxidizing properties and can cause skin and eye irritation upon contact .

Chemical Identifier Table

| Property | Value |

|---|---|

| Chemical Formula | Dy(ClO₄)₃·6H₂O |

| Molecular Weight | 460.84 g/mol |

| CAS Number | 14692-17-2 |

| Solubility | Soluble in water |

| Hazard Classification | Oxidizer, causes irritation |

The biological activity of Dysprosium(III) perchlorate primarily relates to its interaction with biological macromolecules. Dysprosium ions (Dy³⁺) can influence various biochemical pathways due to their ability to mimic essential metal ions, such as calcium and magnesium. This mimicking can disrupt normal physiological processes.

Toxicological Considerations

The perchlorate ion (ClO₄⁻), a component of Dysprosium(III) perchlorate, has been studied extensively for its toxicological effects. Perchlorates are known to inhibit iodide uptake in the thyroid gland, leading to potential endocrine disruption. This effect is particularly concerning during critical developmental periods such as pregnancy and infancy .

Experimental Studies

- Hydrolysis Studies : Research indicates that Dysprosium(III) ions undergo hydrolysis in aqueous solutions, forming various hydroxylated species. The extent of hydrolysis can affect the bioavailability and toxicity of the ion in biological systems .

- Toxicity Assessments : Animal studies have shown that exposure to perchlorates can lead to significant alterations in thyroid hormone levels. For instance, a study reported that doses above 8.5 mg/kg/day resulted in observable systemic effects without gross morphological changes in skeletal muscle .

Case Studies

- Thyroid Function Disruption : A comprehensive review highlighted that exposure to perchlorates can lead to reduced thyroid hormone levels, which are critical for fetal development. The developing nervous system is particularly sensitive to disruptions in thyroid hormone levels caused by perchlorate exposure .

- Environmental Impact : Epidemiological studies have explored the correlation between environmental perchlorate exposure and thyroid function in populations living near contaminated sites. Some studies suggest a link between low-level exposure and adverse thyroid outcomes, though results remain inconsistent across different demographics .

Propiedades

IUPAC Name |

dysprosium(3+);triperchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClHO4.Dy/c3*2-1(3,4)5;/h3*(H,2,3,4,5);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNDHOIIJUAAORW-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Dy+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3DyO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14017-53-9 | |

| Record name | Dysprosium(3+) perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014017539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dysprosium(3+) perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What insights can molecular dynamics simulations provide about the behavior of Dysprosium(III) salts like Dysprosium(III) perchlorate in solutions?

A1: Molecular dynamics (MD) simulations can help us understand the microscopic behavior of Dysprosium(III) salts in solutions. In the provided research, MD simulations were coupled with Extended X-ray Absorption Fine Structure (EXAFS) data to determine accurate distances between Dysprosium(III) and surrounding atoms in solution. [] This information, along with data on the solution's structure and dynamics derived from the simulations, can be used to refine parameters for thermodynamic models like the Binding Mean Spherical Approximation (BIMSA) theory. This approach allows for a more accurate prediction of macroscopic thermodynamic properties, such as osmotic coefficients, which are important for understanding the behavior of Dysprosium(III) perchlorate solutions at various concentrations. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.